molecular formula CAuClO B1315156 Chlorocarbonylgold(I) CAS No. 50960-82-2

Chlorocarbonylgold(I)

Cat. No. B1315156
CAS RN: 50960-82-2
M. Wt: 260.43 g/mol
InChI Key: GTLIHFWOYWDOMK-UHFFFAOYSA-N
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Description

Chlorocarbonylgold(I) is a compound with the empirical formula CAuClO . It has a molecular weight of 260.43 . It is used as a reactant for silylene insertion into gold-chlorine bonds, for stabilization and encapsulation inside functionalized zeolite imidazolate frameworks, and as a transition-metal-catalyst for the oxidation of carbon monoxide by dichlorine to produce phosgene .


Molecular Structure Analysis

The molecular structure of Chlorocarbonylgold(I) can be represented by the SMILES string Cl[Au].[C-]#[O+] and the InChI string 1S/CO.Au.ClH/c1-2;;/h;;1H/q;+1;/p-1 .


Chemical Reactions Analysis

Chlorocarbonylgold(I) is used as a reactant for silylene insertion into gold-chlorine bonds . It is also used for the oxidation of carbon monoxide by dichlorine to produce phosgene .


Physical And Chemical Properties Analysis

Chlorocarbonylgold(I) is a solid substance . It has a melting point of 247-253°C . The storage temperature is -20°C .

Scientific Research Applications

Catalyst in Organic Synthesis

Chlorocarbonyl gold(I) serves as a catalyst in various organic synthesis reactions, including silylene insertion into gold-chlorine bonds. This reaction is crucial for the formation of organosilicon compounds, which have widespread use in pharmaceuticals, materials science, and as semiconductors .

Stabilization within Zeolite Frameworks

It is used for stabilization and encapsulation inside functionalized zeolite imidazolate frameworks (ZIFs). ZIFs are a class of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation technologies, and catalysis due to their high surface area and thermal stability .

Transition-Metal Catalyst for Oxidation Reactions

As a transition-metal catalyst, Chlorocarbonyl gold(I) facilitates the oxidation of carbon monoxide by dichlorine to produce phosgene, an important industrial chemical used in the production of pesticides and pharmaceuticals .

Hydrogenation Reactions

Chlorocarbonyl gold(I) has been highlighted in literature for its role in hydrogenation reactions . Gold catalysts are gaining attention for their ability to facilitate hydrogenation, which is a critical process in creating a variety of chemical products .

Nanoparticle Research

Gold nanoparticles are being explored for several applications in radiation environments, including uses in cancer radiotherapy treatments and advanced satellite or detector applications. Chlorocarbonyl gold(I) can contribute to the evolution of gold nanoparticles under these conditions .

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including sensing applications where they interact with diols and strong Lewis bases such as fluoride or cyanide anions. Chlorocarbonyl gold(I) may play a role in the development of these sensing technologies .

Inkjet-Printing of Nanoparticle Gold

Innovative research has demonstrated the use of Chlorocarbonyl gold(I) in the inkjet-printing of nanoparticle gold ink on substrates like cyclic olefin copolymer (COC), which is significant for lab-on-a-chip applications due to its good chemical resistance and low water absorption .

Safety and Hazards

Chlorocarbonylgold(I) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .

Mode of Action

The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .

Biochemical Pathways

The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption .

Result of Action

The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .

Action Environment

The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.

properties

IUPAC Name

chloromethanone;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClO.Au/c2-1-3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLIHFWOYWDOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-](=O)Cl.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAuClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocarbonyl gold(I)

CAS RN

50960-82-2
Record name (Chlorocarbonyl)gold
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